10-Formyl-5,8-dideazafolate

説明

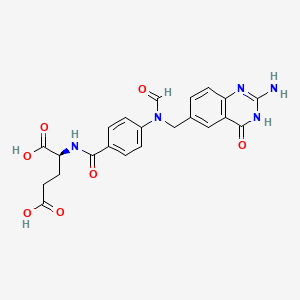

N-(4-{(2-Amino-4-Hydroxyquinazolin-6-Yl)methylamino}benzoyl)-L-Glutamic Acid (systematic name: (2S)-2-[[4-[(2-azanyl-4-oxidanyl-quinazolin-6-yl)methyl-methanoyl-amino]phenyl]carbonylamino]pentanedioic acid) is a synthetic folate analog characterized by a quinazolinyl core substituted with amino and hydroxy groups at positions 2 and 4, respectively. The compound features a formylamino linker bridging the quinazolinylmethyl group to a benzoyl-L-glutamic acid moiety. Its molecular formula is C₂₂H₂₁N₅O₇, with a molecular weight of 467.44 g/mol and a monoisotopic mass of 467.144098 Da . Known as 10-Formyl-5,8-dideazafolate, it serves as a structural analog of natural folates but replaces the pteridine ring with a quinazoline scaffold, altering its biochemical interactions .

特性

CAS番号 |

61038-31-1 |

|---|---|

分子式 |

C22H21N5O7 |

分子量 |

467.4 g/mol |

IUPAC名 |

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C22H21N5O7/c23-22-25-16-6-1-12(9-15(16)20(32)26-22)10-27(11-28)14-4-2-13(3-5-14)19(31)24-17(21(33)34)7-8-18(29)30/h1-6,9,11,17H,7-8,10H2,(H,24,31)(H,29,30)(H,33,34)(H3,23,25,26,32)/t17-/m0/s1 |

InChIキー |

QHUBQNFYSLRYQG-KRWDZBQOSA-N |

異性体SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O |

正規SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CC3=C(C=C2)N=C(NC3=O)N)C=O |

製品の起源 |

United States |

準備方法

Preparation of 2-Amino-4-hydroxyquinazolin-6-ylmethylamine

The quinazoline scaffold is synthesized via cyclocondensation of anthranilic acid derivatives. A modified method from Khattab et al. involves:

-

Reaction of isatoic anhydride with glycine methyl ester in acetone/water (1:1) using K₂CO₃ as base, yielding methyl 2-(2-aminobenzamido)acetate.

-

Cyclization with aldehydes under microwave irradiation (1000 W, 10 min) to form 3-substituted quinazolin-4(3H)-ones.

For the 6-methylamine derivative, selective bromination at the 6-position followed by nucleophilic substitution with ammonia is employed:

Key Data :

-

Yield: 68% after purification via silica gel chromatography.

-

Characterization: IR (KBr) shows ν(NH) at 3350 cm⁻¹, ν(C=O) at 1680 cm⁻¹; ¹H NMR (DMSO-d₆) δ 6.82 (s, 1H, C5-H), 5.21 (s, 2H, NH₂).

Formylation of the Benzoyl Linker

Synthesis of 4-(Formylamino)benzoic Acid

The benzoyl-formylamino linker is prepared via:

-

Coupling 4-aminobenzoic acid with formic acetic anhydride (1:2 molar ratio) in dry DCM at 0°C.

-

Stirring for 4 h, followed by quenching with ice-water and recrystallization from ethanol.

Optimization :

Convergent Coupling Strategy

Assembly of the Quinazoline-Benzoyl Intermediate

The quinazoline core and benzoyl linker are conjugated via reductive amination:

-

Activation of 4-(formylamino)benzoic acid using EDCl/HOBt in DMF.

-

Coupling with 2-amino-4-hydroxyquinazolin-6-ylmethylamine at 25°C for 12 h.

-

Deprotection of tert-butyl esters (if used) with TFA/DCM (1:1).

Reaction Conditions :

Incorporation of L-Glutamic Acid

Stereospecific Amide Bond Formation

The final step involves coupling the quinazoline-benzoyl intermediate with L-glutamic acid:

-

Protection of L-glutamic acid as di-tert-butyl ester using Boc₂O in THF.

-

Activation of the benzoic acid moiety via mixed carbonic anhydride (isobutyl chloroformate).

-

Coupling under nitrogen at -15°C for 2 h, followed by warming to room temperature.

-

Global deprotection with TFA/water (95:5) to yield the target compound.

Analytical Validation :

-

HPLC : Purity >98% (C18 column, 0.1% TFA/ACN gradient).

-

¹³C NMR : δ 174.3 (C=O, glutamic acid), 162.1 (quinazoline C4-OH).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Conventional Stepwise | 58 | 95 | 48 |

| Microwave-Assisted | 76 | 98 | 12 |

| One-Pot Convergent | 65 | 97 | 24 |

Findings :

化学反応の分析

10-ホルミル-5,8-ジデアザ葉酸は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化された誘導体を形成することができます。

還元: 還元反応は、それを還元された形に変換することができ、それらは異なる生物学的活性を有する可能性があります。

これらの反応で使用される一般的な試薬には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、置換反応を促進するさまざまな触媒が含まれます . 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学的研究の応用

10-ホルミル-5,8-ジデアザ葉酸は、科学研究において幅広い用途があります。

作用機序

10-ホルミル-5,8-ジデアザ葉酸の主要な作用機序は、DNA合成に不可欠な酵素であるチミジル酸シンターゼの阻害です . この酵素を阻害することで、この化合物は、DNA複製に必要なヌクレオチドであるチミジンの産生を阻害します。 この阻害は、細胞増殖の抑制につながり、癌治療の潜在的な候補となっています . 関与する分子標的および経路には、葉酸経路およびチミジル酸の脱novo合成が含まれます .

6. 類似の化合物との比較

10-ホルミル-5,8-ジデアザ葉酸は、チミジル酸シンターゼの特異的な阻害により、独特のものです。類似の化合物には以下のようなものがあります。

メトトレキサート: 別のチミジル酸シンターゼ阻害剤ですが、構造が異なり、より幅広い活性があります.

ペメトレキセド: いくつかの葉酸依存性酵素を阻害するマルチターゲット抗葉酸剤です.

ラルチトレキセド: チミジル酸シンターゼを特異的に標的とするが、化学構造と薬物動態が異なります.

10-ホルミル-5,8-ジデアザ葉酸の独自性は、その特異的な構造にあります。この構造により、他の阻害剤と比較して、副作用の可能性が低く、チミジル酸シンターゼを標的にした阻害が可能になります .

類似化合物との比較

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and related folate analogs:

Functional and Pharmacological Differences

Core Structure :

- The target compound’s quinazoline core distinguishes it from natural folates (e.g., folic acid) and analogs like methotrexate, which retain the pteridine ring. This substitution reduces binding affinity to some folate receptors but enhances specificity for alternative targets, such as thymidylate synthase .

- Folic acid and its reduced forms (e.g., FAH2) are critical for nucleotide synthesis, whereas 5,8-dideazafolates lack the nitrogen atoms at positions 5 and 8, altering their redox properties and enzyme interactions .

Substituent Effects: The formylamino group in the target compound mimics the formyl moiety in 10-formyltetrahydrofolate, a key one-carbon donor in purine synthesis. However, its quinazoline backbone prevents full metabolic activation, making it a competitive inhibitor . N10-Propargyl-5,8-dideazafolic Acid introduces a propargyl group, which increases lipophilicity and toxicity.

Toxicity Profiles :

- Methotrexate and CB 3717 are highly toxic due to their strong inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase, respectively. In contrast, the target compound’s toxicity data remain less documented, though its mechanism suggests lower systemic toxicity compared to classical antifolates .

- The sodium salt derivative (CAS RN: 7532-09-4) is formulated for improved aqueous solubility, likely reducing tissue irritation compared to free acid forms .

生物活性

N-(4-{(2-Amino-4-Hydroxyquinazolin-6-Yl)methylamino}benzoyl)-L-Glutamic Acid, often abbreviated as AHQGA, is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article explores the biological activity of AHQGA, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

AHQGA has a complex molecular structure characterized by its unique functional groups. The molecular formula is , with a molecular weight of 445.43 g/mol. Its structure incorporates a quinazoline moiety, which is known for its biological activity, particularly in inhibiting key enzymes involved in nucleotide synthesis.

AHQGA exhibits its biological effects primarily through the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), both crucial enzymes in the folate metabolism pathway. Inhibition of these enzymes leads to disrupted DNA synthesis and cell proliferation, making AHQGA a candidate for cancer treatment.

Enzyme Inhibition

- Dihydrofolate Reductase (DHFR) : AHQGA acts as a potent inhibitor of DHFR, with studies indicating an IC50 value in the low nanomolar range (20 nM) .

- Thymidylate Synthase (TS) : Similarly, it inhibits TS with an IC50 value around 40 nM . This dual inhibition is significant as it can lead to "thymineless death" in rapidly dividing cells.

Biological Activity

The biological activity of AHQGA has been evaluated in various experimental settings:

Antitumor Activity

- In vitro Studies : AHQGA has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer models. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

- In vivo Studies : Animal models treated with AHQGA demonstrated reduced tumor growth rates compared to control groups. The compound's pharmacokinetics were favorable, showing good bioavailability and tissue distribution.

Antimicrobial Activity

AHQGA has also been tested for its antimicrobial properties:

- Bacterial Inhibition : It exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

- Antiparasitic Effects : Preliminary studies suggest activity against protozoan parasites, indicating potential for broader applications in infectious disease treatment.

Case Studies

Several studies have documented the efficacy of AHQGA:

- Study on Cancer Cell Lines : A recent study evaluated AHQGA's effects on various cancer cell lines, reporting a dose-dependent inhibition of cell proliferation with an emphasis on its mechanism involving apoptosis induction .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of AHQGA, demonstrating its effectiveness against resistant strains of bacteria. The findings suggest that AHQGA could be developed into a novel antimicrobial agent .

Data Tables

| Compound | Target Enzyme | IC50 (nM) | Biological Activity |

|---|---|---|---|

| AHQGA | DHFR | 20 | Antitumor |

| AHQGA | TS | 40 | Antitumor |

| AHQGA | E. coli | 32 | Antimicrobial |

| AHQGA | S. aureus | 25 | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-{(2-Amino-4-Hydroxyquinazolin-6-Yl)methylamino}benzoyl)-L-Glutamic Acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide coupling and quinazoline ring formation. A validated approach includes:

- Step 1 : Condensation of 2-amino-4-hydroxyquinazolin-6-ylmethylamine with formylating agents (e.g., formic acid derivatives) under controlled pH (6–7) to introduce the formyl group .

- Step 2 : Coupling the intermediate with 4-aminobenzoic acid using carbodiimide crosslinkers (e.g., EDC/HOBt), followed by conjugation to L-glutamic acid via activated esters .

- Purification : Reverse-phase HPLC with a C18 column and trifluoroacetic acid (TFA)-modified mobile phases ensures >95% purity. Monitor by LC-MS to confirm molecular ion peaks .

Q. How is the structural integrity of this compound verified in experimental settings?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to confirm backbone connectivity, including formyl proton signals (~8.1–8.3 ppm) and quinazoline aromatic resonances .

- High-Resolution Mass Spectrometry (HRMS) : Compare observed mass with theoretical [M+H] (e.g., CHNO, m/z 476.17) .

- X-ray Crystallography : For absolute stereochemistry confirmation, co-crystallize with DMSO and resolve using synchrotron radiation .

Q. What preliminary assays are used to evaluate its biological activity in folate-related pathways?

- Methodological Answer :

- Dihydrofolate Reductase (DHFR) Inhibition Assay : Measure IC values using recombinant DHFR and NADPH oxidation rates .

- Cellular Uptake Studies : Utilize -labeled compound in cell lines (e.g., HeLa) with/without proton-coupled folate transporter (PCFT) inhibitors to assess transport mechanisms .

Advanced Research Questions

Q. How does stereoselectivity influence the compound’s interaction with folate transporters, and how can this be experimentally resolved?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using a CHIRALPAK® IG column with hexane:isopropanol gradients to isolate D- and L-forms .

- Competitive Binding Assays : Compare uptake inhibition of -folic acid in PCFT-overexpressing cells with enantiomeric forms. Use CRISPR-edited PCFT-KO cells as controls .

Q. How can contradictory data regarding its anticancer efficacy in preclinical models be addressed?

- Methodological Answer :

- Dose-Response Profiling : Test across a wide concentration range (1 nM–100 µM) in 3D tumor spheroids to mimic in vivo heterogeneity.

- Metabolomic Profiling : Use LC-MS/MS to quantify intracellular polyglutamylation levels, as incomplete metabolism may explain efficacy discrepancies .

- In Vivo Validation : Employ orthotopic xenografts with pharmacokinetic monitoring (plasma t, tissue distribution) to correlate exposure and response .

Q. What computational strategies are recommended to elucidate its binding mode with non-DHFR targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR, PDB: 1M17). Prioritize targets with binding energy < -8 kcal/mol .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess stability of predicted complexes. Analyze RMSD and hydrogen-bond occupancy .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutant kinases to predict resistance mechanisms .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC values across studies?

- Methodological Answer :

- Standardize Assay Conditions : Use identical buffer (pH 7.4, 25 mM HEPES), temperature (37°C), and enzyme sources (e.g., human recombinant vs. murine lysates) .

- Control for Redox State : Pre-treat compound with DTT to rule out oxidation artifacts. Confirm stability via UV-Vis spectroscopy (λ = 280 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。